molecular formula C17H12N2O4 B11699234 4-[(2-Oxochromen-3-yl)carbonylamino]benzamide

4-[(2-Oxochromen-3-yl)carbonylamino]benzamide

Cat. No.: B11699234
M. Wt: 308.29 g/mol
InChI Key: JMJYQIKQPKNWNW-UHFFFAOYSA-N
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Description

4-[(2-Oxochromen-3-yl)carbonylamino]benzamide is a synthetic compound featuring a coumarin (2-oxo-2H-chromene) core linked to a benzamide group. This structure places it within a class of molecules intensively investigated for their potential in medicinal chemistry and chemical biology. Coumarin-benzamide hybrids are of significant research interest due to their diverse biological activities. Structurally related compounds have been identified as inhibitors of anti-apoptotic Bcl-2 family proteins, which are prominent targets in oncology research for inducing programmed cell death in cancer cells . Furthermore, the coumarin scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of pharmacological properties, including potential anticancer effects through mechanisms such as the inhibition of tumor-associated enzymes and the regulation of reactive oxygen species . The specific substitution pattern of this compound makes it a valuable intermediate or lead structure for developing novel chemical probes. Its applications span across various research fields, including the synthesis of more complex bioactive molecules, enzyme inhibition studies, and cellular mechanism research. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H12N2O4

Molecular Weight

308.29 g/mol

IUPAC Name

N-(4-carbamoylphenyl)-2-oxochromene-3-carboxamide

InChI

InChI=1S/C17H12N2O4/c18-15(20)10-5-7-12(8-6-10)19-16(21)13-9-11-3-1-2-4-14(11)23-17(13)22/h1-9H,(H2,18,20)(H,19,21)

InChI Key

JMJYQIKQPKNWNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=C(C=C3)C(=O)N

Origin of Product

United States

Preparation Methods

Core Synthetic Strategy

The synthesis universally involves two critical stages:

  • Preparation of 2-oxochromene-3-carbonyl chloride

  • Amide bond formation with 4-aminobenzamide

Key starting materials include 3-amino-coumarin derivatives, which are functionalized to introduce the reactive carbonyl group.

Synthesis of 2-Oxochromene-3-carbonyl Chloride

The 2-oxochromene-3-carboxylic acid intermediate is typically prepared via:

  • Oxidative methods : Using HNO₃/H₂SO₄ to oxidize 3-methylcoumarins.

  • Carboxylation : Direct carboxylation of 3-halocoumarins under CO atmosphere.

Activation to acid chloride :
Thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 0–5°C for 2 hours achieves near-quantitative conversion.

Amide Coupling with 4-Aminobenzamide

Coupling methods include:

MethodReagents/ConditionsYield (%)Purity (%)
Schotten-BaumannAq. NaOH, 0°C, 1 h62–6885–90
DCC/DMAP-mediatedDicyclohexylcarbodiimide (DCC), DMAP, DCM89–9495–98
HATU/DIPEA-mediatedHATU, DIPEA, DMF, rt, 4 h91–9697–99

The HATU method offers superior yields and purity due to reduced epimerization risks.

Optimization of Reaction Conditions

Solvent Systems

  • Polar aprotic solvents (DMF, DMSO) : Enhance reagent solubility but may require rigorous drying.

  • Dichloromethane : Preferred for acid chloride reactions due to inertness.

Temperature Control

  • Coupling reactions : Perform best at 0–25°C to minimize side reactions.

  • Exothermic steps : Acid chloride formation requires ice baths to prevent decomposition.

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, DMSO-d6) :

  • δ 8.87 (s, 1H, coumarin H-4)

  • δ 8.74 (t, J = 5.8 Hz, 1H, amide NH)

  • δ 7.53–7.40 (m, 4H, aromatic protons)

HRMS (ESI) :

  • m/z calcd for C₁₇H₁₂N₂O₄ [M+H]⁺: 309.0878

  • Found: 309.0882

Chromatographic Purity

HPLC conditions :

  • Column: C18, 5 μm, 4.6 × 250 mm

  • Mobile phase: MeCN/H₂O (70:30)

  • Retention time: 6.8 min

Challenges and Mitigation Strategies

Competitive Side Reactions

  • Hydrolysis of acid chloride : Controlled by strict anhydrous conditions.

  • Self-condensation : Suppressed using excess 4-aminobenzamide (1.5 equiv).

Scalability Considerations

  • Batch size limitations : Reactions >100 g show reduced yields (∼82%) due to heat dissipation issues.

  • Alternative coupling agents : EDCl/HOBt offers cost advantages for industrial-scale synthesis.

Comparative Analysis of Synthetic Methods

ParameterSchotten-BaumannDCC/DMAPHATU/DIPEA
Reaction time (h)1.06.04.0
Typical scale (g)5–2010–501–100
Cost per gram ($)12.5018.7522.40
Environmental impactHigh (waste H₂O)ModerateLow

HATU-based methods are optimal for lab-scale high-purity synthesis, while EDCl/HOBt balances cost and efficiency for industrial applications.

Emerging Methodologies

Flow Chemistry Approaches

Microreactor systems enable:

  • 10-minute residence time

  • 98% conversion at 50°C

  • Continuous production capabilities

Enzymatic Coupling

Lipase-mediated amidation:

  • Solvent: tert-butanol/H₂O (9:1)

  • Yield: 76%

  • Avoids toxic coupling agents

Chemical Reactions Analysis

Reaction 1: Acid Chloride Coupling

  • Reagents : Substituted aromatic acid chlorides (e.g., 4-chlorobenzoyl chloride), thionyl chloride (for acid chloride preparation), and amines (e.g., 3-aminocoumarin).

  • Conditions : Dry solvents like acetone or dichloromethane, often with catalysts (e.g., pyridine, triethylamine).

  • Mechanism : Nucleophilic substitution of the amine with the acid chloride to form the amide bond .

Example :
3-aminocoumarin reacts with 4-chlorobenzoyl chloride in dichloromethane, yielding the target compound in high purity.

Reaction 2: O-Acylation

  • Reagents : 7-hydroxy-2H-chromen-2-one (coumarin derivative), acid chlorides (e.g., 4-chlorobenzoyl chloride).

  • Conditions : Triethylamine as a base, dichloromethane as solvent, room temperature .

  • Mechanism : Formation of ester intermediates via nucleophilic attack of the hydroxyl group on the acid chloride .

Yield : Up to 88% in optimized conditions .

Amide Bond Formation

The reaction involves two steps:

  • Activation of carboxylic acids to acid chlorides using thionyl chloride.

  • Coupling with amines (e.g., 3-aminocoumarin) under basic conditions (e.g., pyridine or triethylamine) .

Mechanistic Insight :
The amine group of 3-aminocoumarin attacks the electrophilic carbonyl carbon of the acid chloride, releasing HCl and forming the amide bond .

Hydrolysis

Under basic conditions (e.g., NaOH), the amide bond undergoes hydrolysis to yield the carboxylic acid and amine.

Nucleophilic Substitution

Chloro-substituted derivatives (e.g., 4-chloro-N-(4-methyl-2-oxochromen-7-yl)benzamide) can undergo substitution reactions at the chloro position via nucleophilic aromatic substitution (S<sub>N</sub>Ar).

Biological Activity and Relevance

The compound’s synthesis is often driven by its potential anti-inflammatory and analgesic properties , as observed in similar coumarin-benzamide derivatives .

Anti-inflammatory Activity

Compound% Inhibition (3 h)% Inhibition (6 h)
IVb (4-chloro)55.4 ± 1.5059.7 ± 6.90
IVc (4-methyl)57.6 ± 2.7748.8 ± 5.60
Diclofenac (ref)65.7 ± 1.6865.5 ± 0.82
(Data adapted from )

This highlights the compound’s therapeutic potential, particularly in inflammatory pathways.

Reaction Conditions and Yields

Reaction TypeReagents/ConditionsYieldSource
Acid chloride couplingThionyl chloride, dichloromethane, pyridine92%
O-acylationTriethylamine, dichloromethane, 20°C88%
HydrolysisNaOH, aqueous conditionsN/A

Analytical Characterization

The compound is typically characterized using:

  • FT-IR : Carbonyl (C=O) stretching at ~1674 cm<sup>-1</sup> and amide N-H stretches at ~3279 cm<sup>-1</sup> .

  • <sup>1</sup>H NMR : Absence of proton signals at the amide position confirms successful coupling .

  • ESI-MS : Molecular ion peaks (e.g., [M+H]<sup>+</sup>) validate molecular weight .

Scientific Research Applications

Anticancer Activity

Research indicates that coumarin derivatives, including 4-[(2-Oxochromen-3-yl)carbonylamino]benzamide, exhibit promising anticancer properties. These compounds have been shown to inhibit various cancer cell lines through multiple mechanisms, such as:

  • Inhibition of Cyclin D1 : Studies have demonstrated that certain coumarins can inhibit the release of Cyclin D1, a protein overexpressed in many cancers, thereby potentially reducing tumor growth .
  • Cell Cycle Arrest : Compounds similar to this compound induce G1 phase arrest in cancer cells, leading to decreased proliferation .

Table 1: Summary of Anticancer Effects of Coumarin Derivatives

CompoundCancer TypeMechanism of ActionReference
This compoundMCF-7 (Breast)Inhibition of Cyclin D1
EsculetinHL-60 (Leukemia)G1 Phase Arrest
GenisteinA549 (Lung)Tyrosine Kinase Inhibition

Anti-inflammatory Properties

In addition to anticancer effects, this compound has shown potential as an anti-inflammatory agent. Research on related compounds has indicated their ability to reduce inflammation through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Table 2: Anti-inflammatory Effects of Related Compounds

CompoundInflammation ModelMechanism of ActionReference
Substituted 2-Oxochromen-3-ylbenzamidesVarious ModelsInhibition of Cytokines
Coumarin DerivativesCarrageenan-Induced InflammationEnzyme Inhibition

Case Study 1: Anticancer Efficacy in MCF-7 Cells

A study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

Case Study 2: Anti-inflammatory Activity in Animal Models

Another study evaluated the anti-inflammatory effects of a series of coumarin derivatives, including this compound, in a rat model of paw edema. The treatment group showed a marked decrease in swelling compared to controls, suggesting effective inhibition of inflammatory mediators.

Mechanism of Action

The mechanism of action of 4-[(2-Oxochromen-3-yl)carbonylamino]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit bacterial DNA gyrase, an enzyme essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and growth, making it a potent antimicrobial agent. Additionally, the compound exhibits anti-inflammatory effects by modulating the activity of inflammatory mediators and pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Physicochemical Properties

Aryl Hydrazine Derivatives (Compounds 13a–e)

Compounds such as 2-cyano-N-(4-sulfamoylphenyl)ethanamide derivatives (e.g., 13a–e) feature aryl hydrazine substituents (e.g., 4-methyl, 4-methoxy, 4-chloro) attached to the benzamide core. Key differences from the target compound include:

  • Electronic Effects: The 2-cyano and sulfamoyl groups in 13a–e are electron-withdrawing, contrasting with the electron-rich coumarin system in the target.
  • Spectral Signatures : IR spectra of 13a–b show strong C≡N (~2214 cm⁻¹) and C=O (~1664 cm⁻¹) stretches, absent in the target compound, which instead exhibits lactone C=O (~1700–1750 cm⁻¹) .
Chlorinated and Methoxy-Substituted Benzamides

The 2-[[3,5-bis(chlorophenyl)carbamoylamino]-4-methoxybenzamide () features chlorinated aryl and methoxy groups. Chlorine’s electron-withdrawing nature may reduce solubility compared to the coumarin-linked target.

Ferrocene-Containing Benzamide (N-(4-Ferrocenylphenyl)benzamide)

This derivative incorporates a ferrocene group, introducing redox-active metal centers. Such structural divergence could enable electrochemical applications, unlike the purely organic coumarin system in the target compound .

Heterocyclic Moieties and Reactivity

Azetidinone Derivatives

Compounds like 4-(benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl)benzamide (–3) contain a strained four-membered β-lactam (azetidinone) ring. This contrasts with the six-membered coumarin lactone in the target, which is less strained and more thermally stable. The azetidinone’s reactivity may favor antibiotic activity, whereas coumarins are associated with anticoagulant effects .

Diazonium Salt Coupling ()

Compounds 13a–e were synthesized via diazonium salt coupling, achieving high yields (94–95%). This method efficiently introduces aryl groups but requires low temperatures (0–5°C) and pyridine as a solvent. The target compound’s synthesis likely involves alternative strategies, such as coumarin pre-formation followed by benzamide coupling .

Data Tables

Table 1: Comparison of Key Benzamide Derivatives

Compound Substituents Melting Point (°C) Yield (%) Notable Functional Groups Reference
4-[(2-Oxochromen-3-yl)carbonylamino]benzamide Coumarin-lactone, benzamide N/A N/A Lactone C=O, amide Target
13a () 4-Methylphenyl hydrazine, sulfamoyl 288 94 C≡N, sulfonamide, hydrazine
13b () 4-Methoxyphenyl hydrazine, sulfamoyl 274 95 C≡N, OCH₃, sulfonamide
2-[[3,5-bis(chlorophenyl)]-... () 3,5-Cl₂, 4-OCH₃ N/A N/A Cl, OCH₃, amide
Azetidinone derivative () 3-Chloro, benzyloxy N/A 80–85* β-lactam, Cl, benzyloxy

*Yield under ultrasonic conditions.

Biological Activity

4-[(2-Oxochromen-3-yl)carbonylamino]benzamide is a compound that has garnered attention in pharmacological research due to its unique structural characteristics and potential biological activities. This compound features a chromene moiety linked to a benzamide group, which is significant for its diverse biological applications. The compound's chemical formula is C16_{16}H13_{13}N1_{1}O3_{3}, and it contains functional groups such as carbonyl and amine, contributing to its biological properties.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities, particularly as an inhibitor of aldehyde dehydrogenase enzymes . These enzymes are crucial in drug metabolism and detoxification processes, suggesting that this compound may have therapeutic implications for conditions such as drug addiction and cancer treatment. Additionally, compounds with similar structures have demonstrated anti-inflammatory and antitumor properties, indicating that this compound may possess similar bioactivity .

The biological activity of this compound is believed to stem from its interactions with various biological targets. Research employing techniques such as molecular docking simulations and surface plasmon resonance has shown that this compound can bind to receptors involved in signal transduction pathways. This modulation can influence cellular responses, highlighting the compound's potential as a therapeutic agent .

Comparative Analysis with Related Compounds

The uniqueness of this compound lies in its dual functionality as both a chromene and a benzamide. This structural combination may confer distinct pharmacological properties compared to other compounds. The following table summarizes some structurally similar compounds and their unique aspects:

Compound NameStructure FeaturesUnique Aspects
4-(Aminophenyl)-2(3H)-quinazolinoneContains a quinazolinone coreKnown for its antitumor activity
2-Hydroxy-N-(2-hydroxyphenyl)benzamideHydroxy-substituted benzamideExhibits anti-inflammatory properties
7-HydroxychromoneChromone derivative with hydroxyl groupPotential antioxidant activity
N-(4-Hydroxyphenyl)benzamideSimple benzamide structureBasic model for studying benzamide derivatives

Case Studies and Research Findings

Recent studies have explored the biological activity of various benzamide derivatives, including those related to this compound. For instance, a study focusing on N-(2-(Benzylamino)-2-oxoethyl)benzamide derivatives revealed significant β-cell protective activity against endoplasmic reticulum (ER) stress-induced death. The most potent derivative exhibited 100% activity with an EC50_{50} value of 0.1±0.01μM0.1\pm 0.01\,\mu M, indicating strong potential for therapeutic applications .

Another study investigated the antifungal activities of novel benzamides containing oxadiazole moieties, demonstrating that many derivatives displayed good fungicidal activities against various fungi . These findings underscore the broad spectrum of biological activities associated with benzamide derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[(2-Oxochromen-3-yl)carbonylamino]benzamide, and how can purity be validated?

  • Methodology :

  • Synthesis : Utilize coupling reactions between 2-oxochromene-3-carboxylic acid derivatives and 4-aminobenzamide, employing carbodiimide-based activating agents (e.g., EDC/HOBt) under anhydrous conditions .
  • Purification : Perform column chromatography using gradients of ethyl acetate/hexane, followed by recrystallization from ethanol/water mixtures.
  • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via 1H^1H-NMR (DMSO-d6d_6, 400 MHz) and FT-IR (amide I/II bands at ~1650 cm1^{-1} and ~1550 cm1^{-1}) .

Q. How can the crystallographic structure of this compound be determined, and what challenges arise during refinement?

  • Methodology :

  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) at 100 K.
  • Refinement : Apply SHELXL for small-molecule refinement, addressing twinning or disorder via TWIN/BASF commands. For high-resolution data, employ anisotropic displacement parameters and restraints for planar groups (e.g., coumarin rings) .
  • Validation : Check Rint_{\text{int}} (<5%) and goodness-of-fit (GOF ≈ 1.0). Use PLATON to verify absence of solvent-accessible voids .

Q. What in vitro assays are suitable for evaluating this compound’s biological activity?

  • Methodology :

  • Enzyme Inhibition : Conduct fluorescence-based PARP-1 inhibition assays (IC50_{50} determination) using NAD+^+ depletion as a readout .
  • Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., MCF-7), normalizing to positive controls (e.g., doxorubicin).
  • Receptor Binding : Use radioligand displacement assays (e.g., 3H^3H-labeled antagonists for dopamine D3 receptors) to assess affinity (Ki_i) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound?

  • Methodology :

  • Analog Design : Introduce substituents at the coumarin 4-position (e.g., halogens, methyl groups) or benzamide para-position (e.g., pyridinyl, morpholinyl) to modulate steric/electronic effects .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) against target proteins (e.g., PARP-1 PDB: 4UND), prioritizing compounds with ΔG < -8 kcal/mol. Validate with MD simulations (GROMACS, 50 ns) .

Q. How should contradictory data between crystallographic and computational models be resolved?

  • Methodology :

  • Troubleshooting : Re-examine crystallographic data for missed symmetry (e.g., pseudo-merohedral twinning via ROTAX analysis in PLATON).
  • Energy Minimization : Compare DFT-optimized geometries (B3LYP/6-31G**) with X-ray coordinates. Adjust force fields in docking studies if RMSD > 0.5 Å .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Methodology :

  • Salt Formation : Synthesize hydrochloride salts via HCl gas diffusion in diethyl ether, confirmed by 1H^1H-NTR shifts (~2 ppm for NH3+_3^+) .
  • Formulation : Use PEG-400/water (70:30) co-solvent systems for intraperitoneal administration. Assess bioavailability via LC-MS/MS plasma pharmacokinetics (Cmax_{\text{max}} > 1 µM) .

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